molecular formula C10H16F2N4O B11728822 3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide

3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11728822
M. Wt: 246.26 g/mol
InChI Key: VSUAUOHRQMEEGF-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide: is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a difluoroethyl group, and a diethylcarboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Amination: The amino group is introduced through amination reactions, often using ammonia or amines under suitable conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with diethylamine and a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one
  • 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide

Uniqueness

3-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoroethyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16F2N4O

Molecular Weight

246.26 g/mol

IUPAC Name

3-amino-1-(2,2-difluoroethyl)-N,N-diethylpyrazole-4-carboxamide

InChI

InChI=1S/C10H16F2N4O/c1-3-15(4-2)10(17)7-5-16(6-8(11)12)14-9(7)13/h5,8H,3-4,6H2,1-2H3,(H2,13,14)

InChI Key

VSUAUOHRQMEEGF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CN(N=C1N)CC(F)F

Origin of Product

United States

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